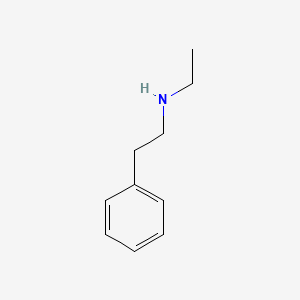

N-Ethyl-2-phenylethanamine

Description

Contextualization within the Phenethylamine (B48288) Chemical Class

N-Ethyl-2-phenylethanamine is a derivative of phenethylamine, a naturally occurring monoamine alkaloid. nih.gov The core structure of phenethylamine consists of a phenyl ring connected to an amino group by a two-carbon (ethyl) side chain. acs.org The defining feature of this compound is the substitution of one of the hydrogen atoms on the terminal amino group with an ethyl group. cymitquimica.com

The phenethylamine class is vast, encompassing a wide array of both endogenous compounds and synthetic molecules. acs.org These are formed by substituting hydrogen atoms on the phenyl ring, the ethyl sidechain, or the amino group with various functional groups. acs.org This structural versatility gives rise to a broad spectrum of chemical properties and biological activities. Prominent members of this class include naturally occurring neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), as well as a multitude of synthetic compounds studied in medicinal chemistry. nih.govwikipedia.org

Historical Perspectives on Phenethylamine Derivative Research

The scientific exploration of phenethylamine and its derivatives has a rich history. The parent compound, 2-phenylethylamine, has been known since at least 1890 and was first synthesized in 1909. mdpi.com Early research focused on understanding the structure and function of endogenous phenethylamines, such as the catecholamines, and their role in physiological processes. wikipedia.org

The 20th century saw a surge in the synthesis and investigation of novel phenethylamine derivatives. Notably, the work of chemist Alexander Shulgin in the latter half of the century significantly expanded the known landscape of this chemical class, detailing the synthesis and properties of numerous psychoactive phenethylamines. mdpi.com This extensive research has provided a foundation for contemporary studies in medicinal chemistry and pharmacology, exploring the therapeutic potential of these compounds. mdpi.comnih.gov

Significance of this compound as a Research Compound

This compound serves as a valuable compound in various fields of scientific research. Its primary significance lies in its role as a precursor and building block in organic synthesis. cymitquimica.com Researchers utilize it to create more complex molecules with potential applications in medicinal chemistry and materials science. nih.govcymitquimica.com The presence of the secondary amine allows for a variety of chemical reactions, such as acylation and further alkylation, to generate a diverse library of derivatives. nih.gov

In the realm of medicinal chemistry, N-substituted phenethylamines are of interest for their potential to interact with various biological targets. oup.com While research on this compound itself is not as extensive as for other phenethylamines, its structural motif is relevant to the design of ligands for various receptors. nih.gov Furthermore, it is used as a research chemical, a substance intended for laboratory use to explore chemical and biological processes. nih.govhoffmanchemicals.com Its properties are also studied in the context of analytical chemistry, particularly in the development of methods for the detection and quantification of phenethylamine-type compounds. fda.gov.tw

Physicochemical Properties of this compound

The physical and chemical characteristics of this compound are fundamental to its application in research and synthesis. It is typically a colorless to pale yellow liquid with a characteristic amine odor. nih.gov The presence of the hydrophobic phenyl group limits its solubility in water, while it is soluble in organic solvents. nih.gov

| Property | Value |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 22002-68-2 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not precisely determined |

| Melting Point | Not precisely determined |

| Density | Not precisely determined |

| Solubility | Soluble in organic solvents, limited solubility in water |

Note: Some physical properties like boiling and melting points are not consistently reported in publicly available literature. The provided data is based on available chemical database information. nih.govcymitquimica.comwikipedia.org

Synthesis and Elaboration in Research

The synthesis of this compound and its derivatives is a key area of investigation for organic chemists. Various synthetic routes have been explored to achieve this compound, often starting from readily available precursors.

One common approach involves the N-alkylation of phenethylamine. This can be achieved by reacting phenethylamine with an ethylating agent, such as ethyl iodide or diethyl sulfate. Another method involves reductive amination, where phenylacetaldehyde (B1677652) is reacted with ethylamine (B1201723) in the presence of a reducing agent.

A documented synthesis involves the reaction of stoichiometric amounts of phenethylamine with a slight excess of anhydrous ethanol (B145695) under reflux conditions for several hours. fda.gov.tw Subsequent cooling and precipitation can yield the desired N-ethylated product. fda.gov.tw Another proposed, though less common, route involves the conversion of phenethylamine to an amide, followed by high-temperature reaction with ethanol and subsequent hydrolysis. fda.gov.tw

The synthesis of related N-substituted phenethylamines has also been described in the literature. For instance, N,N-diethylphenethylamine has been synthesized by reacting iodoethane (B44018) with phenethylamine. oup.com

Analytical Methodologies

The detection and quantification of this compound and related compounds are crucial in various research contexts, from reaction monitoring to metabolic studies. Chromatographic techniques coupled with mass spectrometry are the primary methods employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. Due to the presence of the amine group, derivatization is often employed to improve chromatographic peak shape and mass spectral characteristics. nih.gov Common derivatizing agents include acylating reagents like heptafluorobutyric anhydride (B1165640) (HFBA). nih.gov In selected ion monitoring (SIM) mode, specific ions characteristic of the derivatized analyte are monitored to enhance sensitivity and selectivity. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become an increasingly prevalent technique for the analysis of phenethylamines in various matrices. fda.gov.tw Electrospray ionization (ESI) is a common ionization source used in this context. nih.govacs.orgnih.gov It has been observed that substituted phenethylamines can undergo in-source fragmentation, which can be both a challenge and an opportunity for analysis. nih.govacs.orgnih.gov For phenethylamines lacking a β-hydroxy group, a characteristic fragmentation involves the loss of the amine group to form a spiro[2.5]octadienylium ion. nih.govacs.orgnih.gov This fragmentation can be utilized in multiple reaction monitoring (MRM) to develop highly sensitive and specific quantitative methods. nih.govnih.gov

A study on the analysis of a related compound, N-ethyl-α-ethyl-phenethylamine (a positional isomer), using LC-MS-MS reported a limit of detection of 2.5 ng/mL and a limit of quantification of 5 ng/mL, demonstrating the high sensitivity of this technique. oup.com

| Analytical Technique | Key Considerations |

| GC-MS | - Derivatization often required to improve chromatography. - Electron ionization (EI) can produce characteristic fragmentation patterns. |

| LC-MS/MS | - High sensitivity and specificity. - In-source fragmentation can be utilized for enhanced detection. - ESI is a common ionization method. |

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-11-9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHOHPONCSKXSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601344265 | |

| Record name | N-Ethyl-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601344265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22002-68-2 | |

| Record name | N-Ethyl-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601344265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Ethyl 2 Phenylethanamine and Analogues

Established Synthetic Pathways to N-Ethyl-2-phenylethanamine

Traditional methods for synthesizing this compound provide reliable and scalable routes, often serving as the foundation for more complex analogue synthesis.

Reductive amination is a widely used method to form amines from carbonyl compounds. mdma.ch The process for creating this compound typically involves a two-step sequence where phenylacetaldehyde (B1677652) is first reacted with ethylamine (B1201723) to form an intermediate imine. This imine is subsequently reduced to the final secondary amine product. youtube.comyoutube.com The reduction can be achieved using various reducing agents, including catalytic hydrogenation (e.g., with Raney Nickel) or hydride reagents like sodium borohydride (B1222165) or sodium cyanoborohydride. mdma.chyoutube.com

A significant advantage of this method is the possibility of a "one-pot" procedure, where the imine formation and reduction occur concurrently in the same reaction vessel. youtube.com This is often accomplished using a reducing agent like sodium cyanoborohydride, which is selective for the imine in the presence of the starting aldehyde. youtube.comyoutube.com However, a potential side reaction is the self-condensation of the primary amine product with the starting ketone or intermediate imine, which can lead to the formation of secondary amines as byproducts. mdma.ch

| Starting Materials | Reducing Agent/Catalyst | Key Features | Reference |

|---|---|---|---|

| Phenylacetaldehyde, Ethylamine | H₂/Raney Nickel | Classic catalytic hydrogenation approach. Can be performed at or slightly above atmospheric pressure. mdma.ch | mdma.ch |

| Phenylacetaldehyde, Ethylamine | Sodium Cyanoborohydride (NaBH₃CN) | Allows for a one-pot reaction under mild, slightly acidic conditions (pH ~5). The reagent is selective for the iminium ion over the carbonyl group. youtube.comyoutube.com | youtube.comyoutube.com |

| Ketone/Aldehyde, Amine | Phenylsilane/Dibutyltin Dichloride | A direct method using a tin catalyst that works well for anilines and dialkylamines under mild conditions, offering high functional group tolerance. organic-chemistry.org | organic-chemistry.org |

Direct N-alkylation involves introducing an ethyl group onto the nitrogen atom of a precursor amine, 2-phenylethanamine. This is commonly achieved by reacting 2-phenylethanamine with an ethylating agent, such as an ethyl halide (e.g., ethyl iodide), often in the presence of a base to neutralize the resulting acid. koreascience.krorgsyn.org While straightforward, this method can suffer from a lack of selectivity, leading to the formation of not only the desired secondary amine but also the tertiary amine (N,N-diethyl-2-phenylethanamine) and quaternary ammonium (B1175870) salts through over-alkylation. koreascience.kr

More advanced and selective methods utilize transition-metal catalysts. acs.org Catalytic systems based on iridium and ruthenium have been developed for the N-alkylation of amines with alcohols, which serve as greener alkylating agents. acs.orgresearchgate.netnih.gov This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, followed by reductive amination with the amine and subsequent regeneration of the catalyst. researchgate.netlookchem.com These catalytic methods offer high atom economy and produce water as the only byproduct. lookchem.com

| Amine Precursor | Alkylating Agent | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| 2-Phenylethanamine | Ethyl Halide (e.g., EtI) | Base (e.g., Triethylamine) | Direct but can lead to a mixture of mono- and di-alkylated products. koreascience.kr | koreascience.kr |

| 2-Phenylethanamine | Ethanol (B145695) | Iridium or Ruthenium NHC Complexes | Green, atom-economic method via "borrowing hydrogen" mechanism. High selectivity for mono-alkylation. acs.orgresearchgate.netlookchem.com | acs.orgresearchgate.netlookchem.com |

| 2-Phenylethanamine | Dimethyl Sulfate | - | A traditional method for methylation, adaptable for ethylation, though uses toxic reagents. orgsyn.org | orgsyn.org |

This strategy involves synthesizing the core phenethylamine (B48288) structure from readily available precursors, followed by N-alkylation if necessary.

From Benzyl (B1604629) Cyanide : A classic route to the parent 2-phenylethanamine involves the reduction of benzyl cyanide. orgsyn.orgerowid.org This reduction can be performed using catalytic hydrogenation with catalysts like Raney Nickel or Palladium on charcoal, often in the presence of ammonia (B1221849) to suppress the formation of the secondary amine byproduct, di-(β-phenylethyl)-amine. orgsyn.org High yields of 2-phenylethanamine can be achieved, which can then be ethylated as described in the N-alkylation section. orgsyn.orgvedantu.com A study showed that using a Pd/Al2O3 catalyst in an n-hexane–water–CO2 medium provides high selectivity for the primary amine, 2-phenylethylamine. rsc.org

From β-Nitrostyrene Derivatives : Another versatile pathway starts with β-nitrostyrene, which is produced from the condensation of benzaldehyde (B42025) and nitromethane (B149229) (a Henry reaction). wikipedia.org The β-nitrostyrene can then be reduced to 2-phenylethanamine. This reduction requires converting both the nitro group and the alkene double bond. erowid.orgnih.gov Potent reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. wikipedia.org Alternatively, a system of sodium borohydride (NaBH₄) and copper(II) chloride has been shown to be a simple, rapid, and high-yielding method for reducing substituted β-nitrostyrenes to the corresponding phenethylamines under mild conditions. nih.govchemrxiv.org The resulting 2-phenylethanamine is then available for subsequent N-ethylation.

| Precursor | Key Reaction Step | Reagents/Catalyst | Intermediate Product | Reference |

|---|---|---|---|---|

| Benzyl Cyanide | Nitrile Reduction | H₂/Raney Ni, Ammonia | 2-Phenylethanamine | orgsyn.org |

| Benzyl Cyanide | Nitrile Reduction | Pd/Al₂O₃, H₂O, CO₂ | 2-Phenylethanamine | rsc.org |

| β-Nitrostyrene | Nitroalkene Reduction | LiAlH₄ | 2-Phenylethanamine | wikipedia.org |

| β-Nitrostyrene | Nitroalkene Reduction | NaBH₄/CuCl₂ | 2-Phenylethanamine | nih.govchemrxiv.org |

Advanced and Stereoselective Synthesis of 2-Arylethylamines and N-Ethylated Derivatives

Modern synthetic chemistry has focused on developing advanced methods that offer greater control over the chemical structure, particularly its stereochemistry. The 2-arylethylamine motif is a key feature in many compounds that interact with the central nervous system, making the synthesis of specific enantiomers highly valuable. mdpi.comresearchgate.netnih.gov

Asymmetric synthesis, which produces a specific stereoisomer of a chiral molecule, is a frontier in organic synthesis. For 2-arylethylamines, transition metal catalysis is a powerful tool for achieving high enantiomeric purity. mdpi.comnih.gov Catalysts based on metals such as iridium, rhodium, and ruthenium, when combined with chiral ligands, can guide a reaction to selectively produce one enantiomer over the other. mdpi.comnih.govmdpi.com These methods are often applied to the asymmetric hydrogenation of prochiral enamines or imines, which are precursors to the final chiral amine. mdpi.comresearchgate.netmdpi.com The development of these catalytic systems is a significant area of research, aiming to create highly efficient and selective transformations for producing enantiopure bioactive compounds. researchgate.net

Photocatalysis, which uses visible light to drive chemical reactions, has emerged as a powerful and green synthetic tool. acs.orgnih.gov In the context of phenethylamine synthesis, photocatalytic methods offer mild reaction conditions and unique reactivity. acs.org One innovative strategy involves a nickel/photoredox-catalyzed cross-electrophile coupling of aliphatic aziridines with aryl iodides. acs.org This method allows for the modular construction of the β-phenethylamine scaffold by forming a key C-C bond, and it proceeds without the need for stoichiometric metallic reductants. acs.org Mechanistic studies suggest that the reaction may proceed through the generation of an iodoamine intermediate. acs.org Other photocatalytic approaches have focused on the oxidative coupling of amines to imines or the synthesis of N-aryl amines through dehydrogenation, showcasing the versatility of light-driven chemistry in amine synthesis. rsc.orgrsc.orgkaist.ac.kr

Enzymatic Approaches for Chiral Induction

The synthesis of enantiomerically pure amines is a significant challenge in medicinal chemistry, and biocatalytic methods offer highly selective and sustainable solutions. nih.gov Enzymes, particularly transaminases and lipases, are instrumental in inducing chirality in the synthesis of this compound and its analogues.

Transaminases (TAs) , or aminotransferases, are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. google.comnih.gov This allows for the asymmetric synthesis of a chiral amine from a prochiral ketone, potentially achieving theoretical yields of 100%. nih.gov Engineered transaminase polypeptides have been developed with high stereoselectivity and catalytic activity for synthesizing chiral amines. google.com These biocatalysts are often not inhibited by the chiral amine product, making them suitable for industrial applications. google.com For the synthesis of β-amino acids, which share structural similarities with phenethylamines, ω-transaminases (ω-TAs) have shown significant activity. nih.gov

Lipases (Triacylglycerol hydrolases, E.C. 3.1.1.3) are versatile enzymes widely used for the kinetic resolution of racemic mixtures. nih.govmdpi.com In a typical kinetic resolution, the lipase (B570770) selectively catalyzes the N-acylation of one enantiomer of a racemic amine, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For example, the kinetic resolution of racemic 1-phenylethanamine is often achieved using lipase B from Candida antarctica (CALB). nih.gov The choice of acyl donor is critical; ethyl methoxyacetate (B1198184) has been shown to increase the reaction rate over 100-fold compared to traditional acyl donors like ethyl butyrate. nih.gov This rate enhancement is attributed to specific molecular interactions within the enzyme's active site. nih.gov

| Enzyme Type | Method | Typical Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Transaminase (TA) | Asymmetric Synthesis | Prochiral Ketone (e.g., Acetophenone (B1666503) derivative) | Direct synthesis of a single enantiomer, high theoretical yield. | google.comnih.gov |

| Lipase (e.g., CALB) | Kinetic Resolution | Racemic Amine (e.g., rac-1-Phenylethanamine) | Separates enantiomers by selective acylation of one. | nih.govnih.gov |

Cross-Coupling Reactions (e.g., aziridine (B145994) cross-coupling)

Transition-metal-catalyzed cross-coupling reactions provide powerful and modular methods for constructing the C-N bond in this compound and its analogues.

A notable strategy involves the nickel-catalyzed cross-coupling of N-pyridinium aziridines . This method uses N-pyridinium aziridines as "latent dual electrophiles." nih.gov A Ni-catalyzed ring-opening reaction with an organozinc nucleophile affords a β-functionalized phenethylaminopyridinium salt. Subsequent reductive cleavage of the N–N bond provides access to a diverse range of β-phenethylamines. nih.gov This approach is highly modular, allowing for variation in the aromatic ring, the nucleophile, and the final amine functionality. nih.gov The reaction tolerates significant steric and electronic variation on the aryl ring of the aziridine, and primary, secondary, and aryl zinc reagents can be used as nucleophiles. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The reaction typically involves a Pd(0) catalyst, a phosphine (B1218219) or carbene ligand, and a base. acsgcipr.org Over the years, several generations of catalyst systems have been developed, employing increasingly sophisticated ligands (e.g., bidentate phosphines like BINAP and sterically hindered ligands like BippyPhos) to improve reaction rates, yields, and scope, allowing for the coupling of virtually any amine with a wide array of aryl partners. wikipedia.orgnih.gov

| Reaction | Catalyst/Reagents | Key Feature | Reference |

|---|---|---|---|

| Aziridine Cross-Coupling | Ni-catalyst, Organozinc nucleophile | Modular synthesis via ring-opening of N-pyridinium aziridines. | nih.gov |

| Buchwald-Hartwig Amination | Pd-catalyst, Phosphine/Carbene ligand, Base | Versatile C-N bond formation from aryl halides/triflates and amines. | wikipedia.orglibretexts.org |

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficiency and yield of synthetic routes to this compound are highly dependent on the optimization of reaction conditions. Key parameters include the choice of solvent, temperature, catalyst, and reaction time.

For instance, in the two-step reaction of phenylethylamine with methyl acrylate, which produces N-(β-carbomethoxyethyl)phenethylamine and the dialkylated product, the solvent plays a crucial role. researchgate.net The rate of the second addition step is strongly catalyzed by polar protic solvents. A study showed that conducting the reaction in methanol (B129727) significantly increased the rate compared to less polar solvents like dioxane or chloroform. researchgate.net The reaction time to achieve 90% conversion to the dialkylated product was 15 hours in methanol at reflux, compared to 25 days in dioxane at 120°C. researchgate.net

Another example is the Dieckmann cyclization used to prepare 1-(2-phenethyl)-4-piperidone, a key intermediate for various compounds. The yield of this intramolecular cyclization is sensitive to reaction time and conditions. When using sodium as a base at room temperature, the yield increased from 19% after 6 hours to 57% after 24 hours, but then decreased to 20% after 72 hours, indicating potential side reactions or product degradation over extended periods. researchgate.net Careful control of work-up conditions is also critical to prevent the retro-Dieckmann reaction, which can cleave the desired cyclic product. researchgate.net

In the reduction of phenylacetamide to phenylethylamine using zinc borohydride, the reaction temperature has a major impact on the yield. google.com At temperatures below 40°C, very little product is formed. The yield increases as the temperature rises from 50°C to 70°C, and yields of over 80% can be achieved when the temperature is maintained above 90°C. google.com

| Solvent | Dielectric Constant | Temperature | Reaction Time (to 90% yield of dialkylated product) |

|---|---|---|---|

| Methanol | 32.63 | Reflux (65.1°C) | 15 hours |

| Chloroform (CHCl₃) | 4.81 | 120°C | 32 days |

| Dioxane | 2.21 | 120°C | 25 days |

Chemoenzymatic Synthetic Routes for this compound Precursors

Chemoenzymatic routes combine the advantages of chemical synthesis with the high selectivity of biocatalysis to produce valuable precursors for this compound. These strategies often focus on creating chiral alcohols or acids that can be chemically converted to the target amine.

One important precursor is chiral 1-phenylethanol. It can be synthesized from the prochiral ketone, acetophenone, using chemoenzymatic methods. researchgate.net For example, a nanostructured platinum-iridium alloy can act as a heterogeneous catalyst for the asymmetric hydrogenation of acetophenone to phenylethanol with an enantiomeric excess (ee) of over 95%. researchgate.net

Another key precursor is phenylacetic acid and its derivatives. nih.govwikipedia.org The reduction of phenylacetic acid can yield 2-phenylethanol. researchgate.net While chemical reduction methods using reagents like NaBH₄ are common, enzymatic approaches offer greater control and sustainability. researchgate.net For instance, phenylacetate (B1230308) decarboxylase (PhdB) is a glycyl radical enzyme that acts on phenylacetic acid, demonstrating how enzymes can modify this precursor. nih.gov

Lipases are frequently used in the chemoenzymatic synthesis of precursors. They can perform kinetic resolutions of racemic alcohols or catalyze the regioselective acylation of diols. unimi.it For example, immobilized Candida antarctica lipase B (Novozym 435) is used for the enantioselective hydrolysis of a prochiral diester to produce ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate, a chiral building block. nih.gov Lipases have also been used to synthesize aroma-active 2-phenylethyl esters via alcoholysis and esterification in a reaction medium supplemented with 2-phenylethanol. researchgate.net

| Precursor | Starting Material | Method | Key Catalyst/Enzyme | Reference |

|---|---|---|---|---|

| Chiral 1-Phenylethanol | Acetophenone | Asymmetric Hydrogenation | Chiral imprinted Pt-Ir alloy | researchgate.net |

| Ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate | Prochiral Diester | Enantioselective Hydrolysis | Immobilized Candida antarctica lipase B | nih.gov |

| 2-Phenylethanol | Phenylacetic Acid | Reduction | NaBH₄/TCT/PPh₃ | researchgate.net |

| 2-Phenylethyl esters | 2-Phenylethanol | Esterification/Alcoholysis | Palatase 20000L (Lipase) | researchgate.net |

Spectroscopic and Chromatographic Characterization in Research

Development of Analytical Methods for Detection and Quantification

The detection and quantification of N-Ethyl-2-phenylethanamine are predominantly achieved through hyphenated chromatographic techniques, which combine the separation power of chromatography with the detection specificity of mass spectrometry. These methods are crucial for distinguishing the analyte from a complex mixture of structurally similar compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of phenethylamine (B48288) derivatives. nih.govnih.gov Method development often involves using a reversed-phase column, such as a C18 column, with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid). researchgate.net The addition of formic acid helps to protonate the amine, making it suitable for positive ion electrospray ionization (ESI).

In ESI, this compound is ionized to form the protonated molecule, [M+H]⁺, which has a mass-to-charge ratio (m/z) of approximately 150.13. nih.gov This precursor ion is then selected in the first quadrupole of the mass spectrometer and fragmented in a collision cell. The resulting product ions are analyzed in the second quadrupole. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity. labce.com For this compound, characteristic product ions are observed at m/z 105 and 106, which correspond to fragments of the parent molecule. nih.gov Validated LC-MS/MS methods for related phenethylamines have demonstrated limits of detection (LOD) in the low nanogram per milliliter (ng/mL) range, showcasing the high sensitivity of this technique. nih.govresearchgate.net

Table 1: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Condition |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ (m/z) | 150.13 |

| Product Ion 1 (Quantifier) (m/z) | 105 |

| Product Ion 2 (Qualifier) (m/z) | 106 |

| Typical Column | Reversed-Phase C18 |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |

Gas Chromatography-Mass Spectrometry (GC-MS) for Phenethylamine Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust method for the analysis of volatile compounds like phenethylamine derivatives. nih.gov In GC-MS, samples are typically vaporized and separated based on their boiling points and interactions with a capillary column before entering the mass spectrometer. albany.edu The most common ionization technique used is electron ionization (EI), which bombards the molecules with high-energy electrons (typically 70 eV). albany.edu

This high-energy ionization process causes extensive fragmentation of the molecule, producing a characteristic mass spectrum that serves as a chemical fingerprint. For phenethylamines, a key fragmentation pathway is the cleavage of the carbon-carbon bond beta to the nitrogen atom (β-cleavage). For this compound, this cleavage results in the formation of a stable iminium cation. The resulting fragmentation pattern is a valuable tool for structural identification when compared against spectral libraries. mdpi.comresearchgate.net

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) offers significant advantages over conventional LC-MS/MS, including higher resolution, faster analysis times, and improved sensitivity. oup.com This technique utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for more efficient separation of analytes. nih.gov The enhanced separation is particularly useful for resolving structural isomers of phenethylamines, which can be challenging with standard HPLC. nih.gov

Methodologies for the analysis of a wide range of phenethylamines have been developed using UHPLC-MS/MS, demonstrating excellent sensitivity with limits of detection often in the picogram per milligram (pg/mg) range in complex matrices. nih.gov The operational principles are similar to LC-MS/MS, employing ESI and MRM for selective detection and quantification. fda.gov.tw The increased speed and efficiency of UHPLC make it highly suitable for high-throughput screening applications in research. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. nih.gov Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the signals correspond to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.2-7.4 ppm. The protons of the two methylene (B1212753) groups (-CH₂-) in the phenylethyl backbone and the ethyl group will appear as distinct signals, likely in the 2.5-3.0 ppm region, with their coupling patterns providing information about adjacent protons. The methyl protons (-CH₃) of the ethyl group will appear as a triplet further upfield, around 1.1-1.3 ppm. The N-H proton of the secondary amine can appear over a broad range and may be exchangeable with deuterium (B1214612) oxide (D₂O). openstax.org

The ¹³C NMR spectrum provides information on the carbon skeleton. openstax.org Each unique carbon atom in this compound will produce a distinct signal. The carbons of the aromatic ring will resonate in the downfield region (typically 125-140 ppm). The aliphatic carbons of the ethyl and phenylethyl chains will appear in the upfield region (approximately 15-55 ppm). nih.govdocbrown.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | ~7.2-7.4 (m) | ~126-139 |

| Benzyl (B1604629) -CH₂- | ~2.8 (t) | ~36 |

| -CH₂-N | ~2.7 (t) | ~51 |

| N-CH₂-CH₃ | ~2.6 (q) | ~44 |

| N-CH₂-CH₃ | ~1.1 (t) | ~15 |

| N-H | Broad, variable | N/A |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions. (m=multiplet, t=triplet, q=quartet)

Computational and Theoretical Investigations of N Ethyl 2 Phenylethanamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic properties of molecules. daneshyari.com These methods allow for the detailed investigation of a molecule's geometry, energy, and electron distribution.

The structure of N-Ethyl-2-phenylethanamine consists of a phenyl ring attached to an ethylamine (B1201723) side chain, with an additional ethyl group on the nitrogen atom. The molecule's flexibility, primarily due to rotation around several single bonds, gives rise to multiple conformers with different energies.

For the parent compound, 2-phenylethanamine, computational studies have identified two primary low-energy conformations: a gauche (folded) form and an anti (extended) form. researchgate.net In the gas phase or non-polar solvents, the gauche conformation is generally found to be more stable. acs.org This preference is attributed to a stabilizing intramolecular interaction between the electron-rich π-system of the phenyl ring and the amino group. daneshyari.comresearchgate.net The addition of an N-ethyl group in this compound introduces further complexity, but the fundamental energetic balance between the folded and extended forms of the phenylethyl backbone remains a critical determinant of its geometry.

The Molecular Electrostatic Potential (MESP) is a valuable property derived from quantum chemical calculations that maps the electrostatic potential onto the electron density surface of a molecule. rsc.org It provides a visual representation of the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions. rsc.orgresearchgate.net

For a molecule like this compound, the MESP would be characterized by:

Negative Potential: A region of negative electrostatic potential (typically colored red or yellow) located above and below the plane of the phenyl ring. This is due to the high density of π-electrons in the aromatic system.

This distribution of charge dictates how the molecule interacts with biological targets, such as receptors or enzymes, and with solvent molecules.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate where a molecule is most likely to act as an electron donor (from the HOMO) or an electron acceptor (to the LUMO).

In phenethylamine (B48288) derivatives, the FMOs generally exhibit a consistent pattern:

HOMO: The Highest Occupied Molecular Orbital is typically localized on the electron-rich phenyl ring. researchgate.netnih.gov This indicates that the aromatic portion of the molecule is the primary site for electrophilic attack and acts as the main electron donor.

LUMO: The Lowest Unoccupied Molecular Orbital is often distributed across both the phenyl ring and the alkylamine side chain. researchgate.netnih.gov Its energy is a key factor in the molecule's ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. acs.org A smaller gap suggests that the molecule is more easily excited and thus more reactive. Studies on the oxidation of phenethylamine by the enzyme Monoamine Oxidase A have shown that the enzyme's electrostatic environment narrows the HOMO-LUMO gap, thereby enhancing reactivity. acs.org

Table 1: Representative Frontier Orbital Energies for a Phenethylamine System Note: These values are illustrative, based on calculations for phenethylamine (PEA) interacting with an enzymatic environment, and serve to demonstrate the concept.

| Orbital | Energy (in enzyme environment) acs.org | Description |

| HOMO | -0.293 a.u. | Highest Occupied Molecular Orbital, primarily on the phenyl ring. |

| LUMO | -0.120 a.u. | Lowest Unoccupied Molecular Orbital, distributed on the side chain. |

| HOMO-LUMO Gap | 0.173 a.u. | Energy difference, indicating chemical reactivity. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed information about conformational changes and flexibility. Such analyses are crucial for understanding how molecules like this compound behave in different environments. mdpi.com

The flexibility of the ethylamine side chain is the most significant factor in the conformational landscape of phenethylamines. As established by numerous computational studies on the parent compound PEA, the environment plays a decisive role in determining the preferred conformation. acs.orgresearchgate.net

In Vacuum/Gas Phase: Ab initio calculations consistently show that for an isolated molecule, the folded gauche conformer is preferred. acs.org This stability arises from favorable intramolecular dispersion forces and NH-π interactions between the terminal amine and the phenyl ring. daneshyari.com

In Aqueous Solution: The presence of a polar solvent like water dramatically alters the conformational preference. Explicit calculations that include water molecules show that the extended trans or anti conformer becomes favored. researchgate.net This shift occurs because the polar amine group prefers to form stronger intermolecular hydrogen bonds with the surrounding water molecules, which outweighs the weaker intramolecular interaction found in the gauche form.

This behavior is critical for biological activity, as the molecule must adopt a specific conformation to bind effectively with its target receptor, which exists in an aqueous physiological environment.

Table 2: Environmental Effect on Phenethylamine Conformer Stability

| Environment | Preferred Conformer | Primary Stabilizing Interaction |

| Gas Phase (Vacuum) | gauche (folded) | Intramolecular (amine-phenyl ring) acs.org |

| Aqueous Solution | trans (extended) | Intermolecular (amine-water hydrogen bonding) researchgate.net |

The conformation of this compound is precisely defined by a set of torsional (or dihedral) angles. The most critical of these describe the rotation of the side chain relative to the phenyl ring and the orientation of the amine group. For the core phenethylamine structure, these are often defined as:

τ1 (Cα-Cβ-C1-C2): Describes the rotation of the Cα-Cβ bond relative to the phenyl ring. A value near ±90° places the side chain perpendicular to the ring, which is the most common low-energy state. uchile.cl

τ2 (N-Cα-Cβ-C1): Describes the rotation around the Cα-Cβ bond and determines whether the conformation is gauche or trans.

Computational studies have established the following correlations for the parent phenethylamine:

A trans (anti) conformation corresponds to a τ2 angle of approximately 180°.

A gauche conformation corresponds to a τ2 angle of approximately ±60°. uchile.cl

The introduction of the N-ethyl group adds another key torsional angle related to its position, further diversifying the conformational possibilities. Analysis of these angles across a molecular dynamics trajectory reveals the dynamic transitions between different conformational states and their relative populations.

Table 3: Defining Torsional Angles for Phenethylamine Backbone Conformations

| Conformation | Typical τ1 Angle uchile.cl | Typical τ2 Angle uchile.cl |

| trans (extended) | ~90° | ~180° |

| gauche (folded) | ~90° | ~60° |

Prediction of Chemical Reactivity and Acid Dissociation Constants (pKa)

Computational chemistry provides powerful tools for predicting the chemical behavior of molecules like this compound. Theoretical methods, such as Density Functional Theory (DFT), can be employed to model the molecule's electronic structure and predict its reactivity. researchgate.net As an amine, the primary site of reactivity for this compound is the nitrogen atom's lone pair of electrons, which confers basic properties and allows it to participate in reactions such as alkylation and acylation. cymitquimica.com Computational models can calculate properties like electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) to identify electron-rich and electron-poor regions, thus predicting how the molecule will interact with other reagents.

The acid dissociation constant (pKa) is a critical parameter that quantifies the basicity of the amine group. Accurate pKa prediction is a significant challenge in computational chemistry, but several methods exist for drug-like molecules. peerj.com One common approach involves using an isodesmic reaction, where the pKa is calculated relative to a chemically similar reference compound with a known experimental pKa. peerj.com For this compound, the parent compound, phenethylamine, serves as an excellent reference. The experimental pKa of phenethylamine is approximately 9.83. nih.gov

Computational methods like PM3/COSMO and AM1/COSMO have been shown to predict the pKa of amines with a reasonable degree of accuracy, often with root-mean-square errors between 1.0 and 1.6 pH units when outliers are handled appropriately. peerj.com Theoretical calculations for phenethylamine using the M05-2X/6-311+G(d,p)/SMD level of theory have predicted a pKa value of 10.59. researchgate.net The addition of an ethyl group to the nitrogen atom in this compound is expected to slightly increase its basicity (and thus its pKa) compared to phenethylamine due to the electron-donating inductive effect of the alkyl group. Therefore, the pKa of this compound is predicted to be slightly higher than that of phenethylamine.

Table 1: Predicted and Experimental pKa Values of Related Amines

| Compound | Predicted pKa (Method) | Experimental pKa |

| Phenethylamine | 10.59 (M05-2X/6-311+G(d,p)/SMD) researchgate.net | 9.83 nih.gov |

| This compound | > 9.83 (Predicted) | Not available |

Ligand Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound, docking studies have been instrumental in understanding its interactions with key biological targets, primarily monoamine oxidases (MAO) and the trace amine-associated receptor 1 (TAAR1).

Monoamine Oxidase (MAO)

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters and trace amines. nih.govpreprints.org There are two main isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor selectivity. nih.gov Phenylethylamine is a known substrate for MAO-B. nih.govpreprints.org

Docking studies reveal that the active site of MAO-B is a long, hydrophobic cavity. mdpi.com Ligands like phenethylamine derivatives fit within this pocket, forming lipophilic interactions with protein residues. mdpi.com Key amino acid residues, such as Tyr326 and Tyr398, are crucial for interaction within the MAO-B active site. semanticscholar.org The binding of phenethylamine analogues to MAO-A has been shown to increase with the van der Waals volume of substituents on the phenyl ring. researchgate.net While specific docking studies for this compound are not widely published, its structural similarity to phenethylamine suggests it would also bind within the active site of MAO, likely with a preference for the more hydrophobic pocket of MAO-B. mdpi.com

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G protein-coupled receptor that is activated by trace amines, including β-phenylethylamine, as well as structurally related amphetamines. frontiersin.orgnih.gov It is considered a promising target for treating neuropsychiatric disorders. nih.govmdpi.com

Computational and in vitro studies have shown that this compound (N-ethyl-β-phenylethylamine) is an agonist at TAAR1. nih.gov Interestingly, secondary amines like N-ethyl-β-phenylethylamine are often slightly more potent at TAAR1 than their corresponding primary amines. nih.gov Docking studies of TAAR1 agonists reveal that a key interaction is the formation of a hydrogen bond between the amine group of the ligand and the side chain of residue Asp103 in the receptor. nih.gov The phenyl group of the ligand typically engages in π-π stacking interactions with aromatic residues in the binding pocket, such as Phe195, Trp264, and Phe268. nih.gov Given its structure, this compound is well-suited to form these critical interactions, explaining its activity as a TAAR1 agonist. An in vitro study measuring the EC50 for cAMP production in cells expressing human TAAR1 reported a value of 387 nM for a ligand identified as N-methyl-2-phenylethylamine, demonstrating the potency of N-alkylated phenethylamines at this receptor. bindingdb.org

Table 2: Biological Targets and Key Interacting Residues for Phenethylamine Derivatives

| Target Protein | Key Interacting Residues | Type of Interaction |

| Monoamine Oxidase B (MAO-B) | Tyr326, Tyr398 semanticscholar.org | Hydrophobic interactions mdpi.com |

| Trace Amine-Associated Receptor 1 (TAAR1) | Asp103, Phe195, Trp264, Phe268 nih.gov | Hydrogen bonding, π-π stacking nih.gov |

Enzymatic Biotransformation and Metabolic Pathway Research

Substrate Specificity of Monoamine Oxidases (MAO) towards Phenethylamine (B48288) and N-Ethylated Derivatives

Monoamine oxidases are a family of mitochondrial outer-membrane flavoproteins that catalyze the oxidative deamination of various endogenous and exogenous amines, including neurotransmitters and xenobiotics. nih.govresearchgate.net They exist in two main isoforms, MAO-A and MAO-B, which exhibit distinct but overlapping substrate and inhibitor specificities. frontiersin.orgnih.gov MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine (B1679862), while MAO-B shows a higher affinity for non-hydroxylated amines like phenethylamine. nih.govnih.govnih.gov Both isoforms can act on primary, secondary, and tertiary amines. nih.gov

MAO-A and MAO-B Interactions with N-Ethyl-2-phenylethanamine

While direct, comprehensive kinetic studies on this compound are not extensively documented in publicly available literature, its interaction with MAO can be inferred from research on structurally related compounds. As a secondary amine, this compound is a potential substrate for both MAO isoforms. The addition of an N-alkyl group to the phenethylamine structure is known to significantly alter its interaction with the MAO active site.

For instance, the parent compound, phenethylamine, is a selective substrate for MAO-B. frontiersin.orgnih.gov However, structural modifications, such as N-alkylation or α-alkylation, can shift this preference. Research on α-ethylphenethylamine (AEPEA), a structural analog, shows that it acts as a competitive inhibitor of MAO-A with a 17-fold stronger inhibition compared to its effect on MAO-B. nih.gov Another related compound, N,α-diethylphenethylamine (N,α-DEPEA), was found to be a weak inhibitor of both isoforms. nih.gov This suggests that the N-ethyl group on this compound likely modifies its binding affinity and selectivity for MAO-A versus MAO-B compared to the parent phenethylamine molecule. The metabolic reaction catalyzed by MAO would involve the oxidative removal of the ethyl group (N-de-ethylation) or the entire ethylamino group, leading to the formation of an aldehyde intermediate.

Comparative Substrate Kinetics (e.g., K_m, V_max)

The following table presents kinetic data for the inhibition (K_i) of human MAO by several phenethylamine analogs, demonstrating the impact of alkyl substitutions. nih.gov

Table 1: Comparative Inhibition Constants (K_i) of Phenethylamine Derivatives for Human MAO-A and MAO-B

| Compound | MAO-A K_i (µM) | MAO-B K_i (µM) |

|---|---|---|

| Amphetamine | 5.3 | - |

| α-Ethylphenethylamine (AEPEA) | 14.0 | 234 |

| Methamphetamine | 17.2 | - |

Data sourced from Santillo et al. (2014). nih.gov

Role of Semicarbazide-Sensitive Amine Oxidases (SSAOs) in Oxidative Deamination

Semicarbazide-sensitive amine oxidases (SSAOs) are a group of copper-containing enzymes that, like MAOs, catalyze the oxidative deamination of amines to produce aldehydes, hydrogen peroxide, and ammonia (B1221849). nih.gov However, they are distinct from MAOs in their structure, cofactor requirements, and inhibitor sensitivity. nih.gov A key characteristic of SSAOs is their substrate specificity, which is directed towards primary amines. nih.gov

AOC2 and AOC3 Substrate Preferences

The two primary human SSAO enzymes are Amine Oxidase, Copper Containing 2 (AOC2) and Amine Oxidase, Copper Containing 3 (AOC3), also known as Vascular Adhesion Protein-1 (VAP-1). These enzymes show distinct substrate preferences. AOC3 preferentially metabolizes smaller primary amines such as methylamine (B109427) and benzylamine. In contrast, AOC2 shows a preference for larger primary amines, including phenethylamine and tryptamine.

Given that this compound is a secondary amine, it is not considered a typical or preferred substrate for either AOC2 or AOC3, whose catalytic activity is largely restricted to primary amines.

Table 2: Preferred Substrates for Human SSAO Isoforms

| Enzyme | Preferred Substrates |

|---|---|

| AOC2 | 2-Phenylethylamine, Tryptamine, p-Tyramine |

| AOC3 | Methylamine, Benzylamine |

Identification and Characterization of Enzymatic Metabolites

The metabolism of this compound is expected to follow the established pathway for other phenethylamine derivatives, which proceeds via oxidative deamination or dealkylation followed by further oxidation.

Aldehyde Dehydrogenase Mediated Metabolism

The primary metabolic pathway for phenethylamines involves initial transformation by monoamine oxidase. For this compound, MAO-catalyzed metabolism would likely yield phenylacetaldehyde (B1677652) and ethylamine (B1201723). Phenylacetaldehyde is a highly reactive intermediate that is subsequently metabolized.

The principal enzyme responsible for the oxidation of phenylacetaldehyde is aldehyde dehydrogenase (ALDH). Studies on the parent compound, 2-phenylethylamine, have demonstrated that its intermediate, phenylacetaldehyde, is rapidly converted to its corresponding carboxylic acid, phenylacetic acid, by ALDH. This enzymatic step is crucial and efficient. While aldehyde oxidase may play a minor role, ALDH is considered the predominant enzyme in this metabolic conversion. Therefore, the major metabolite expected from the enzymatic biotransformation of this compound is phenylacetic acid, formed via the aldehyde dehydrogenase-mediated oxidation of the phenylacetaldehyde intermediate.

Investigating Enzyme Inhibition Mechanisms by this compound

This compound, as a derivative of phenethylamine, has the potential to interact with and inhibit various enzymes involved in neurotransmitter metabolism and other physiological processes. Research into the inhibitory effects of structurally similar compounds provides a basis for understanding the potential mechanisms of enzyme inhibition by this compound.

A primary target for inhibition by phenethylamine derivatives is Monoamine Oxidase (MAO) , a key enzyme in the degradation of monoamine neurotransmitters. nih.gov Phenethylamines can act as substrates and inhibitors of both MAO-A and MAO-B isoforms. The inhibitory potency is influenced by the substitution pattern on the amine and the alkyl side chain. While direct inhibitory data for this compound is not extensively documented in the reviewed literature, studies on closely related compounds are informative. For example, N,α-diethylphenethylamine has been shown to be a weak inhibitor of both MAO-A and MAO-B. wikipedia.org This suggests that this compound may also exhibit inhibitory activity towards MAO, likely through a competitive mechanism, although its potency may be modest.

Furthermore, phenethylamine derivatives can inhibit the function of monoamine transporters. A study on various phenethylamine derivatives demonstrated their ability to inhibit the dopamine (B1211576) transporter (DAT) , which is responsible for the reuptake of dopamine from the synaptic cleft. biomolther.org The structure-activity relationship study revealed that the nature of the substituents on the aromatic ring and the amino group influences the inhibitory potency. biomolther.org This suggests that this compound could potentially act as a dopamine reuptake inhibitor.

The table below summarizes the potential enzyme inhibition targets for this compound based on findings from related compounds.

| Enzyme/Transporter Target | Potential Mechanism of Inhibition | Evidence from Related Compounds |

| Monoamine Oxidase (MAO) | Competitive Inhibition | N,α-diethylphenethylamine weakly inhibits MAO-A and MAO-B. wikipedia.org |

| Dopamine Transporter (DAT) | Reuptake Inhibition | Phenethylamine derivatives can inhibit dopamine reuptake. biomolther.org |

It is important to note that the direct inhibitory constants (Ki or IC50 values) for this compound against these and other enzymes require further empirical investigation to fully characterize its inhibitory profile.

Molecular Interactions and Receptor Binding Studies in Vitro/mechanistic

Interaction with Neurotransmitter Systems (Serotonin, Dopamine)

N-Ethyl-2-phenylethanamine's mechanism of action is rooted in its interaction with monoaminergic neurotransmitter systems, primarily those involving dopamine (B1211576) and serotonin (B10506). Phenethylamine (B48288) and its derivatives can regulate monoamine neurotransmission through several pathways. biomolther.org These include acting as agonists at trace amine-associated receptors, which can modulate dopaminergic and serotonergic activity, and potentially interacting with monoamine transporters. wikipedia.orgnih.govresearchgate.net

Binding Affinity and Selectivity at Specific Neuroreceptors

The specific interactions of this compound with various neuroreceptors define its pharmacological identity. The ethyl substitution on the nitrogen atom influences its binding pocket interactions, altering its affinity and selectivity profile compared to unsubstituted phenethylamine.

Phenethylamine derivatives are well-known for their interactions with serotonin 5-HT2 receptor subtypes. nih.gov These G-protein-coupled receptors are significant targets for a wide range of psychoactive compounds. researchgate.net Generally, phenethylamines show selectivity for 5-HT2A receptors, though they often also bind with high affinity to 5-HT2C receptors. nih.gov

The nature of the substituent on the amine nitrogen plays a critical role in determining the affinity for 5-HT2A receptors. While converting the primary amine of a phenethylamine to a secondary amine was traditionally thought to reduce 5-HT2A activity, certain substitutions, such as N-benzyl, have been shown to significantly increase both affinity and potency. nih.govnih.gov N-2-methoxybenzyl substitution, in particular, has been found to increase binding affinity at 5-HT2A and 5-HT2C receptors. psilosybiini.info This highlights the sensitivity of the 5-HT2 receptor binding pocket to the steric and electronic properties of the N-substituent.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| Various NBOMe Analogues | 5-HT2A | Potent (Ki < 1 µM) | Very Potent (EC50: 0.04–0.5 µM) |

| Various 2C Analogues | 5-HT2A | Potent (Ki < 1 µM) | Potent (EC50 < 1 µM) |

| Various NBOMe Analogues | 5-HT2C | Potent (Ki < 1 µM) | - |

| Various 2C Analogues | 5-HT2C | Potent (Ki < 1 µM) | - |

Data synthesized from studies on related phenethylamine derivatives to illustrate general trends in 5-HT receptor interactions. Specific data for this compound is limited. psilosybiini.info

Trace Amine-Associated Receptor 1 (TAAR1) is a key target for endogenous trace amines like phenethylamine and its derivatives. wikipedia.org Phenethylamine itself is a potent agonist at human TAAR1. wikipedia.org Activation of TAAR1 acts as a modulator or "rheostat" for dopaminergic, glutamatergic, and serotonergic neurotransmission. researchgate.net

N-alkylation can influence TAAR1 binding. For instance, studies on N-2-methoxybenzyl-substituted phenethylamines (NBOMes) showed that this specific substitution generally decreased binding affinity for TAAR1 compared to their non-N-substituted (2C) counterparts. psilosybiini.info However, even with this reduction, many of these substituted compounds retained high-affinity binding to rat TAAR1. psilosybiini.info This suggests that while the N-ethyl group in this compound likely modifies TAAR1 engagement compared to phenethylamine, significant agonist activity may be retained. Almost all phenethylamine analogues tested in one study were found to activate TAAR1, with EC50 values ranging from 1.8 to 92 µM. nih.gov

| Compound Class | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) |

| Phenethylamines (general) | hTAAR1 | - | Agonists (EC50 = 1.8–92 µM) |

| NBOMe Analogues | rat TAAR1 | High affinity (Ki = 0.06–2.2 µM) | - |

| 2C Analogues | rat TAAR1 | High affinity (Ki < 1 µM) | - |

Data from studies on various phenethylamine analogues, indicating the class's significant interaction with TAAR1. psilosybiini.infonih.gov

The dopaminergic system is a primary target for phenethylamines. mdpi.com Dopamine receptors are categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) families. mdpi.com While some phenethylamines interact directly with these receptors, a significant part of their dopaminergic action comes from their ability to inhibit the dopamine transporter (DAT), increasing synaptic dopamine levels. biomolther.orgnih.gov

The structure of the phenethylamine derivative is crucial for its interaction with dopamine receptors and transporters. For example, N-n-propyl-N-(2-phenylethyl)-2-(3-hydroxyphenyl)ethylamine was identified as a selective agonist of the D2 receptor subtype, indicating that N-alkylation can confer selectivity and agonist properties at dopamine receptors. nih.gov Studies of various β-phenethylamine derivatives show a range of inhibitory activities against dopamine reuptake, with structural features like the nature of the aromatic ring and the alkylamine group influencing potency. biomolther.orgresearchgate.net

Phenethylamines, being structurally similar to endogenous catecholamines like norepinephrine (B1679862) and epinephrine, can interact with adrenergic receptors. nih.govnih.gov Structure-activity relationship studies show that the size of the substituent on the nitrogen atom affects receptor selectivity; as the size increases, α-receptor agonist activity generally decreases, while β-receptor activity tends to increase. uobasrah.edu.iq

Many phenethylamine analogues can activate human adrenergic receptors with varying potency. nih.gov For instance, N-2-methoxybenzyl substitution on 2C drugs was shown to increase binding affinity for α1A adrenergic receptors by an average of 19-fold. psilosybiini.info This suggests that N-substitution can significantly enhance affinity at certain adrenergic subtypes.

Adenosine (B11128) Receptor (AR) Ligand Characteristics

Despite the structural relevance of the phenethylamine moiety in various pharmacologically active compounds, a thorough review of the scientific literature reveals a notable absence of studies specifically investigating the binding and functional characteristics of this compound at adenosine receptors. Consequently, there is no available data to characterize its affinity, selectivity, or agonist/antagonist profile at the A1, A2A, A2B, or A3 adenosine receptor subtypes. The 2-phenylethyl group is a component of certain adenosine receptor ligands, which has led to some interest in its potential interactions. However, direct experimental evidence for this compound remains to be established.

Modulation of Signal Transduction Pathways

While direct data on adenosine receptor modulation is lacking, research has illuminated the effects of this compound on other significant receptor systems, namely adrenergic receptors (ADRs) and the human trace amine-associated receptor 1 (TAAR1). These receptors are G-protein-coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades.

A key study investigated the activating properties of several phenethylamine analogues, including this compound, on a panel of human adrenergic and TAAR1 receptors expressed in vitro. The researchers measured the potency (EC₅₀) and efficacy (Eₘₐₓ) of these compounds. The efficacy of this compound was determined by quantifying intracellular cyclic adenosine monophosphate (cAMP) levels following receptor activation.

The findings indicate that this compound is an agonist at multiple adrenergic receptor subtypes and at TAAR1. The table below summarizes the potency and efficacy data from this research.

| Receptor | EC₅₀ (µM) | Eₘₐₓ (%) |

|---|---|---|

| α₁A-ADR | 15 | 98 |

| α₁B-ADR | 14 | 96 |

| α₁D-ADR | 12 | 105 |

| α₂A-ADR | 1.5 | 91 |

| α₂B-ADR | 1.1 | 94 |

| β₁-ADR | - | - |

| β₂-ADR | - | - |

| TAAR1 | 2.8 | 99 |

Activation of human adrenergic and TAAR1 receptors by this compound. EC₅₀ is the concentration of the compound that elicits a half-maximal response. Eₘₐₓ is the maximum response elicited by the compound, expressed as a percentage of the maximal response to a reference full agonist (adrenaline for ADRs and phenethylamine for TAAR1). A dash (-) indicates no effect was observed at concentrations up to 300 µM.

These results demonstrate that this compound potently activates α-adrenergic receptors and TAAR1, leading to the modulation of downstream signaling pathways. The activation of α₁- and α₂-adrenergic subtypes, as well as TAAR1, suggests a complex pharmacological profile that can influence various physiological processes regulated by the sympathetic nervous system and trace amine signaling. The lack of activity at β₁- and β₂-adrenergic receptors indicates a degree of selectivity in its interactions.

Competitive Binding Assays for Receptor Characterization

Information regarding the use of this compound in competitive binding assays to determine its affinity (Ki) for specific receptors, particularly adenosine receptors, is not available in the current body of scientific literature. Competitive binding assays are a standard method to characterize the interaction of a ligand with a receptor by measuring its ability to displace a known radiolabeled ligand. The absence of such data for this compound at adenosine receptors further underscores the gap in our understanding of its interaction with this receptor family. While the study mentioned in the previous section provides functional data (EC₅₀ and Eₘₐₓ), it does not include binding affinity data from competitive assays.

Structure Activity Relationship Sar Studies of N Ethyl 2 Phenylethanamine Derivatives

Impact of N-Ethyl Substitution on Biological Activity

The substitution on the primary amino group of the phenethylamine (B48288) core is a critical determinant of biological activity. Converting the primary amine of β-phenethylamine (β-PEA) to a secondary amine through N-alkylation, such as with an ethyl group, significantly modulates its interaction with various receptors and transporters.

Generally, increasing the steric bulk on the nitrogen atom can have varied effects depending on the specific biological target. For instance, at the human trace amine-associated receptor 1 (hTAAR1), converting a primary amine to a secondary amine by N-methylation results in only a minor (approximately 3-fold) reduction in potency. However, further increasing the bulk to a tertiary amine leads to a much more significant drop in potency, by about 30-fold nih.gov. This suggests that while a degree of substitution is tolerated, excessive steric hindrance at the nitrogen is detrimental to activity at this receptor. Comparative Molecular Field Analysis (CoMFA) models support this, indicating that increased steric bulk at the amino nitrogen is associated with decreased potency nih.gov.

In contrast, for other targets like the serotonin (B10506) 5-HT2A receptor, N-substitution can dramatically enhance affinity. Studies on related phenethylamines have shown that adding an N-benzyl group, which is significantly larger than an ethyl group, can increase affinity by approximately 30-fold compared to the primary amine nih.gov. This highlights that the impact of the N-substituent is highly dependent on the topology and chemical nature of the specific receptor's binding pocket. The ethyl group on N-Ethyl-2-phenylethanamine represents a balance, providing a moderate increase in lipophilicity and steric bulk compared to the parent phenethylamine, which can fine-tune its interaction with different biological targets.

Influence of Aryl Ring Substitutions on Receptor Affinity and Selectivity

Modifications to the phenyl ring of the this compound scaffold are a cornerstone of SAR studies, profoundly affecting receptor affinity and selectivity. The position, size, and electronic properties of substituents dictate how the ligand fits into and interacts with the receptor binding site.

Research on a series of β-PEA derivatives has demonstrated that the nature of the aromatic group is critical for activity at the dopamine (B1211576) transporter (DAT). The inhibitory effect on dopamine reuptake was found to increase in the order of phenyl, thiophenyl, and substituted phenyl groups nih.govresearchgate.net. However, certain substitutions can be detrimental; for example, compounds with a methoxy (B1213986) group on the aryl ring often show very weak or no inhibitory activity on dopamine reuptake nih.govbiomolther.org.

For serotonin receptors, particularly the 5-HT2 subtypes, aryl ring substitutions are key for modulating affinity and selectivity. Studies on 2,5-dimethoxyphenethylamines reveal that adding or extending a 4-alkoxy group generally increases binding affinities at 5-HT2A and 5-HT2C receptors frontiersin.org. For example, extending the carbon chain of the 4-alkoxy substituent can increase 5-HT2A receptor binding affinity significantly frontiersin.org. The introduction of lipophilic substituents like halogens (e.g., bromo, iodo) or alkyl groups at the 4-position of a 2,5-dimethoxyphenyl ring is a common strategy to enhance 5-HT2A receptor affinity nih.govfrontiersin.org.

The following table summarizes the effect of various aryl substitutions on the binding affinity (Ki, nM) of phenethylamine derivatives at serotonin receptors.

| Compound/Substitution | Receptor Subtype | Binding Affinity (Ki, nM) |

| 2,5-dimethoxy-4-ethyl-phenethylamine | 5-HT2A | 8 |

| 2,5-dimethoxy-4-propoxy-phenethylamine | 5-HT2A | 17 |

| 2,5-dimethoxy-4-(2-fluoroethoxy)-phenethylamine | 5-HT2A | 1700 |

| 2,5-dimethoxy-4-ethyl-phenethylamine | 5-HT2C | 18 |

| 2,5-dimethoxy-4-propoxy-phenethylamine | 5-HT2C | 36 |

| 2,5-dimethoxy-4-(2-fluoroethoxy)-phenethylamine | 5-HT2C | 5200 |

Data synthesized from research findings on 4-alkoxy-2,5-dimethoxyphenethylamines, which share the core phenethylamine structure. Data from Frontiers in Pharmacology frontiersin.org.

These findings demonstrate that subtle changes to the aryl ring can lead to significant shifts in receptor interaction profiles, providing a powerful tool for developing subtype-selective ligands.

Conformational Effects on Receptor Binding

The three-dimensional shape, or conformation, of a ligand is paramount for its ability to bind effectively to a receptor. The flexible ethylamine (B1201723) side chain of this compound can adopt multiple conformations, but only specific spatial arrangements are typically favorable for receptor binding. To study these effects, researchers often employ conformationally constrained analogs, where the molecule's flexibility is restricted by incorporating it into a ring system nih.govnih.gov.

By synthesizing and testing rigid analogs, it is possible to map the "active conformation" required for biological activity. For instance, studies on ligands for the serotonin 5-HT2 receptors have used cyclized phenethylamines to understand the optimal orientation of the amine and aryl substituents nih.govresearchgate.net. These studies have shown that for optimal activity, specific orientations of substituents (like the lone pair electrons of oxygen atoms on the ring) relative to the ethylamine moiety are necessary nih.gov.

The energy required for a ligand to adopt its binding pose is another crucial factor. Some conformations, while possible, may be energetically unfavorable. If a ligand must adopt a high-energy conformation to fit into a receptor, its binding affinity will be low. Conformational analysis of some constrained phenylethylamines has revealed that inactive compounds can exhibit a considerable "conformational energy penalty of binding," whereas active compounds display minimal to no such penalty nih.govresearchgate.net. This indicates that the most potent ligands are often those whose lowest-energy solution conformation is very close to their receptor-bound conformation.

Elucidating Key Pharmacophores within the this compound Scaffold

A pharmacophore is an abstract description of the molecular features necessary for a drug's biological activity. For the this compound scaffold, the key pharmacophoric elements generally include:

A Basic/Ionizable Amine Group: The nitrogen atom is typically protonated at physiological pH, allowing it to form a crucial ionic bond or hydrogen bond with an acidic residue (like aspartic acid) in the receptor binding pocket researchgate.net.

An Aromatic Ring: This feature engages in hydrophobic and van der Waals interactions, often through π-π stacking with aromatic amino acid residues (such as phenylalanine or tyrosine) in the receptor.

A Two-Carbon Ethyl Linker: This spacer correctly positions the aromatic ring relative to the amine group, ensuring an optimal distance for simultaneous interaction with their respective binding subsites within the receptor.

Advanced computational techniques like CoMFA help to refine this model by mapping the steric and electrostatic fields around the molecule that are favorable or unfavorable for activity nih.gov. Such models for β-phenethylamines at hTAAR1 have shown that positive charge in the meta- and para-positions of the phenyl ring is associated with increased potency, while increased steric bulk around most of the molecule is detrimental nih.gov. For 5-HT6 receptor ligands, the common pharmacophore also includes a hydrogen bond acceptor group and a hydrophobic site, features that can be incorporated into more complex this compound derivatives nih.gov.

Design Principles for Receptor Subtype Selectivity

Achieving selectivity for a specific receptor subtype over others is a primary goal in drug design, as it can lead to more targeted therapeutic effects. For this compound derivatives, several design principles have emerged for enhancing receptor subtype selectivity.

One key strategy involves exploiting differences in the amino acid sequences and, consequently, the binding pocket topologies of receptor subtypes. For example, the 5-HT2A and 5-HT2C receptors, despite their similarities, can be selectively targeted. N-benzyl substitution on phenethylamines has been shown to dramatically enhance affinity for the 5-HT2A receptor, and in some cases, can also confer selectivity over the 5-HT2C subtype nih.govnih.gov. The specific substitution pattern on the N-benzyl ring can fine-tune this selectivity.

Role of N Ethyl 2 Phenylethanamine As a Research Scaffold and Chemical Probe

Utility as a Model Compound for Understanding Phenethylamine (B48288) Pharmacology

The 2-phenylethylamine framework is a cornerstone of many endogenous neurotransmitters, such as dopamine (B1211576) and norepinephrine (B1679862), and a vast array of synthetic psychoactive compounds. mdpi.comacs.org The substitution on the amine nitrogen significantly influences the pharmacological profile of these molecules. N-Ethyl-2-phenylethanamine, with its ethyl group on the nitrogen, serves as a simple model to probe the effects of N-alkylation on receptor binding and functional activity.

In the context of phenethylamine pharmacology, the size and nature of the N-substituent can dramatically alter a compound's affinity and selectivity for various receptors, including serotonin (B10506), dopamine, and adrenergic receptors. mdpi.comnih.gov For instance, while primary phenethylamines are the basis for many classic stimulants, the introduction of an N-methyl group to phenethylamine yields methamphetamine, a compound with a distinct pharmacological profile. wikipedia.org Although specific data for this compound is not extensively documented in comparative studies, its structure provides a key data point in the systematic exploration of N-alkylphenethylamine structure-activity relationships (SAR).

Generally, converting a primary amine in a phenethylamine to a secondary amine was traditionally thought to decrease activity at the 5-HT2A receptor. mdpi.com However, certain substitutions, like the N-benzyl group, have been shown to be an exception, significantly increasing affinity. mdpi.com The study of simpler analogs like this compound is crucial for building a foundational understanding of these more complex interactions.

Applications in Biochemical Assays and Probe Development

While direct applications of this compound in specific published biochemical assays are not readily found, its parent compound, 2-phenylethylamine, and its derivatives are frequently used as reference compounds or starting points for the development of chemical probes. nih.gov For instance, photoreactive derivatives of other phenethylamines have been synthesized for photoaffinity labeling to elucidate the functional analysis of receptors like the adenosine (B11128) A2A receptor. mdpi.comnih.gov

Theoretically, this compound could be utilized in various types of biochemical assays:

Competitive Binding Assays: It could be used as a competitor ligand to determine the binding affinities of new, unknown ligands at specific monoamine transporters or receptors.

Enzyme Inhibition Assays: It could be tested for its ability to inhibit enzymes involved in the metabolism of monoamines, such as monoamine oxidase (MAO). wikipedia.org

Reference Standard: In analytical chemistry, it can serve as a reference standard for the identification and quantification of related compounds in various samples.

The development of a chemical probe from the this compound scaffold would typically involve the introduction of a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, to enable the detection and study of its biological targets.

Contribution to Medicinal Chemistry Ligand Design